molecular formula C7H4Cl2N2 B1293653 2,6-Dichloro-4-methylnicotinonitrile CAS No. 875-35-4

2,6-Dichloro-4-methylnicotinonitrile

Cat. No.: B1293653
CAS No.: 875-35-4
M. Wt: 187.02 g/mol
InChI Key: LSPMHHJCDSFAAY-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-methylnicotinonitrile is a useful research compound. Its molecular formula is C7H4Cl2N2 and its molecular weight is 187.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 19881. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Chemical Synthesis and Structural Analysis

2,6-Dichloro-4-methylnicotinonitrile is used in chemical synthesis processes. For instance, a study by Dyadyuchenko et al. (2021) demonstrated its use in the unusual regioselective reaction with malononitrile dimer, leading to the formation of triethylammonium 2-amino-3-(6-chloro-5-cyano-4-methyl-pyridin-2-yl)-1,1,3-tricyanoprop-2-en-1-ide (Dyadyuchenko et al., 2021).

2. Derivative Synthesis

The compound serves as a starting material for synthesizing various derivatives. Wu et al. (2012) reported the synthesis of new 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol compounds from this compound (Wu et al., 2012).

3. Plant Growth Regulation

In agricultural research, derivatives of this compound have been synthesized as prospective novel plant growth regulators. Dyadyuchenko et al. (2018) explored this application, finding some synthesized compounds effective in regulating wheat growth (Dyadyuchenko et al., 2018).

4. Analytical Chemistry

The compound is also relevant in analytical chemistry for the identification and characterization of various chemicals. Porazzi et al. (2005) developed a method for determining 2,6-dichlorobenzonitrile and its metabolites in groundwater samples, highlighting the compound's role in environmental monitoring (Porazzi et al., 2005).

Safety and Hazards

2,6-Dichloro-4-methylnicotinonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Mechanism of Action

Mode of Action

It has been observed that the compound undergoes regioselective nucleophilic substitution . This suggests that it may interact with its targets through a similar mechanism, leading to changes in the target molecules.

Biochemical Pathways

Its involvement in the synthesis of other compounds suggests that it may play a role in various biochemical reactions .

Pharmacokinetics

These properties may influence its bioavailability and pharmacokinetics.

Result of Action

It’s important to note that the compound is used as a starting material in the synthesis of other compounds , suggesting that its primary role may be as a precursor in chemical reactions rather than having direct biological effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. It’s worth noting that the compound is solid at room temperature , which may affect its stability and reactivity under different environmental conditions.

Biochemical Analysis

Biochemical Properties

2,6-Dichloro-4-methylnicotinonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the inhibition or activation of enzyme activity, leading to changes in metabolic pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in oxidative stress responses and apoptosis. Additionally, this compound can disrupt normal cellular metabolism by inhibiting key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which are essential for cell signaling. This inhibition can result in altered gene expression and changes in cellular function. Additionally, this compound can induce oxidative stress by generating reactive oxygen species (ROS), further impacting cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to reduced efficacy. Long-term exposure to the compound has been associated with persistent changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant toxic effects. For example, high doses of this compound have been associated with liver toxicity and oxidative stress in animal studies. Threshold effects have also been observed, where a specific dosage level triggers adverse reactions .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to changes in metabolic flux and metabolite levels. Additionally, the compound can affect the levels of cofactors required for various biochemical reactions, further influencing metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its biochemical effects. The compound is transported through cellular membranes via specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, influencing its activity and function. The distribution of this compound within tissues can also affect its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can impact mitochondrial function and induce oxidative stress. Understanding the subcellular localization of this compound is essential for elucidating its biochemical mechanisms .

Properties

IUPAC Name

2,6-dichloro-4-methylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2/c1-4-2-6(8)11-7(9)5(4)3-10/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSPMHHJCDSFAAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00236362
Record name 2,6-Dichloro-4-methylnicotinonitrile
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Molecular Weight

187.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875-35-4
Record name 2,6-Dichloro-4-methyl-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=875-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Cyano-2,6-dichloro-4-methylpyridine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 875-35-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19881
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Record name 2,6-Dichloro-4-methylnicotinonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dichloro-4-methylnicotinonitrile
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Record name 3-CYANO-2,6-DICHLORO-4-METHYLPYRIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main synthetic application of 2,6-Dichloro-4-methylnicotinonitrile highlighted in the research?

A: this compound serves as a crucial starting material for synthesizing pyrazolo[3,4-b]pyridin-3-ol derivatives. [, ] For instance, it undergoes a cyclization reaction to produce 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol. [] This compound can be further modified through sulfonylation or acylation reactions to create a variety of derivatives with potentially diverse properties. []

Q2: The research mentions an unusual regioselective reaction. Could you elaborate on this?

A: While specific details about this reaction are not provided in the abstracts, the title of one paper suggests an unexpected regioselectivity when this compound reacts with malononitrile dimer. [] Regioselectivity refers to the preferential formation of one constitutional isomer over others during a chemical reaction. This suggests that the reaction proceeds with a specific preference for the site of bond formation on the this compound molecule, leading to an unexpected product. Further investigation into this reaction could be valuable for developing novel synthetic strategies.

Q3: How has computational chemistry contributed to understanding the synthesized compounds?

A: Density Functional Theory (DFT) calculations played a vital role in understanding the structure and properties of the synthesized pyrazolo[3,4-b]pyridin-3-ol derivatives. [] For example, DFT calculations were used to:

  • Confirm molecular structures: The calculated geometries of compounds like 6-(pyrazol-1-yl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-3-ol derivatives were consistent with those determined experimentally via X-ray diffraction analysis. []
  • Investigate tautomeric forms: DFT calculations were employed to determine the energies of different tautomeric forms of 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol, revealing the predominant form in the gas phase. []
  • Analyze electronic properties: The research likely utilized DFT calculations for Molecular Electrostatic Potential (MESP) and Frontier Molecular Orbital (FMO) analysis of 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol. [] These analyses can provide insights into the compound's reactivity, potential binding sites, and other physicochemical properties.

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